molecular formula C6H5BrF2N2 B2493506 5-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole CAS No. 2225144-53-4

5-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole

Cat. No.: B2493506
CAS No.: 2225144-53-4
M. Wt: 223.021
InChI Key: PTCMCILWIOIQLK-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole is a useful research compound. Its molecular formula is C6H5BrF2N2 and its molecular weight is 223.021. The purity is usually 95%.
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Scientific Research Applications

1. Antiproliferative Applications

Pyrazole derivatives have been highlighted for their significant antiproliferative properties, particularly against cancer cells. A study demonstrated the synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, which showed considerable cytotoxic effects against breast cancer and leukemic cells. The compound 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine was specifically noted for its potent cytotoxicity, inducing cell death by activating apoptosis pathways in cancer cells (Ananda et al., 2017).

2. Precursor for Diverse Pyrazole Derivatives

5-Bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones have been utilized as precursors in the synthesis of various 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles. This process involves cyclocondensation reactions with hydrazine monohydrate in ethanol, leading to the formation of diverse pyrazole derivatives including 3-ethoxymethyl, 3-formyl, 3-azidomethyl, 3-triazolyl, and 3-aminomethyl pyrazoles (Martins et al., 2013).

3. Tautomerism Studies

Pyrazole compounds have been the subject of extensive studies regarding their tautomerism, both in solid state and in solution. Such studies provide valuable insights into the chemical behavior and stability of these compounds, which is crucial for their applications in various chemical reactions and potential drug design (Trofimenko et al., 2007).

4. Cytotoxicity and Antitumor Activity

Novel compounds derived from pyrazole structures have been synthesized and characterized, showing significant antitumor activities against various tumor cell lines. For instance, methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate and similar compounds displayed weak growth inhibition on HepG2 cell lines, with some showing selective cytotoxicity, indicating potential for therapeutic applications (Huang et al., 2017).

5. Bioactive Compound Synthesis

Pyrazole compounds have been synthesized for their bioactive properties, including antibacterial activities. These compounds have been tested against various bacterial strains, demonstrating their potential in developing new antimicrobial agents (Leelakumar et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with a specific biological target to exert its effects. This would be determined through biological testing .

Safety and Hazards

The safety and hazards associated with this compound would be evaluated based on its reactivity, toxicity, and potential environmental impact. This information is typically obtained through safety testing and risk assessment .

Future Directions

The future directions for research on this compound could include exploring its potential applications, optimizing its synthesis, studying its reactivity, and investigating its mechanism of action .

Properties

IUPAC Name

5-bromo-1-(2,2-difluorocyclopropyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2/c7-5-1-2-10-11(5)4-3-6(4,8)9/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCMCILWIOIQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C(=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225144-53-4
Record name 5-bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole
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